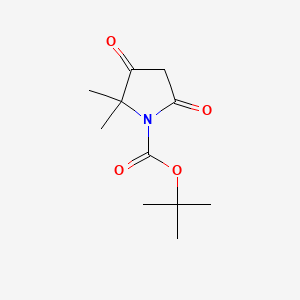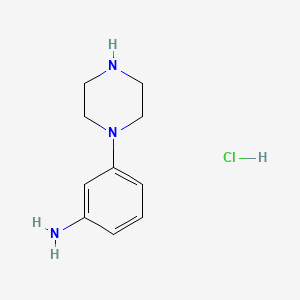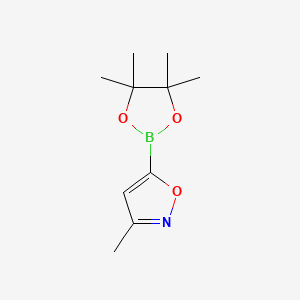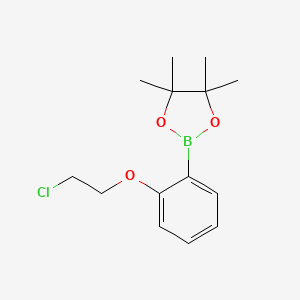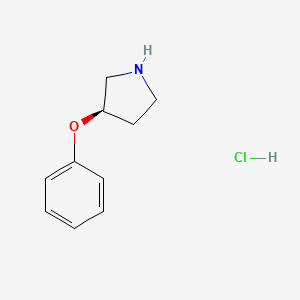
(R)-3-Phenoxypyrrolidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, stability, and reactivity. For a drug, it could also include pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).Applications De Recherche Scientifique
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have been studied extensively for their significant biological properties, including antioxidant activities. Investigations into the structure-activity relationships (SARs) of HCAs have aimed at understanding how alterations in their structure affect their antioxidant capabilities. These studies have revealed that certain structural modifications, such as changes in the aromatic ring and the carboxylic function, can enhance antioxidant activity. Furthermore, the influence of physicochemical properties like redox potential and lipid solubility on antioxidant effectiveness has been summarized, highlighting the importance of the ortho-dihydroxy phenyl group (catechol moiety) for activity. Optimization of molecular leads through careful assessment of SARs has been identified as crucial for developing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Eco-environmental Applications with Metal and Metal-oxide Nanozymes
Research has also focused on the eco-environmental applications of phenolic contaminants degradation. Artificial metal and metal-oxide nanomaterials, known as nanozymes, exhibit enzyme-mimicking activities and offer advantages over natural enzymes, including higher stability and recyclability. These nanozymes have shown potential in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems, contributing to environmental restoration. The enzymatic characteristics and catalytic mechanisms of both natural enzymes and artificial nanozymes have been reviewed, indicating promising research directions for their application in water treatment processes (Chen et al., 2019).
Cosmeceutical Significance
In the cosmeceutical field, hydroxycinnamic acids and their derivatives have been recognized for their multifunctional properties, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties suggest their potential use as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their high cosmetic potential, the validation of their benefits in formulations and studies on skin permeation are still needed to predict their topical bioavailability (Taofiq et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could include potential applications of the compound, areas for further research, and improvements in its synthesis or use.
For a specific compound like “®-3-Phenoxypyrrolidine HCl”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to a university library or similar resource, they may be able to help you find more information. I hope this general outline is helpful! If you have more questions, feel free to ask.
Propriétés
IUPAC Name |
(3R)-3-phenoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZTNBPPGIUMZ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenoxypyrrolidine HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
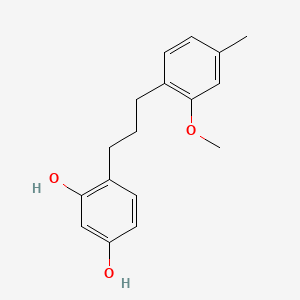

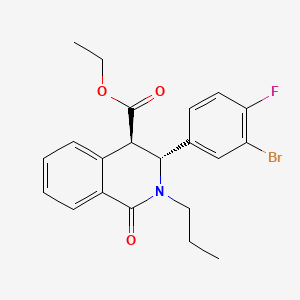
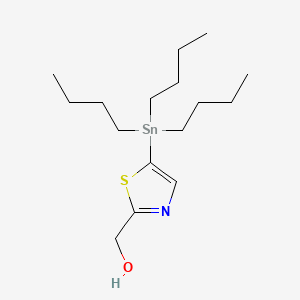
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)
